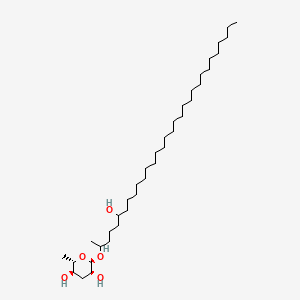

Ascaroside B

Description

Properties

CAS No. |

11002-16-7 |

|---|---|

Molecular Formula |

C37H74O5 |

Molecular Weight |

599.0 g/mol |

IUPAC Name |

(2R,3R,5R,6S)-2-(6-hydroxyhentriacontan-2-yloxy)-6-methyloxane-3,5-diol |

InChI |

InChI=1S/C37H74O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-34(38)30-27-28-32(2)41-37-36(40)31-35(39)33(3)42-37/h32-40H,4-31H2,1-3H3/t32?,33-,34?,35+,36+,37+/m0/s1 |

InChI Key |

ZHQGZAGCRJWKCK-NWNZWMTCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)O[C@H]1[C@@H](C[C@H]([C@@H](O1)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(CCCC(C)OC1C(CC(C(O1)C)O)O)O |

Origin of Product |

United States |

Biological Roles and Functional Specificity of Ascaroside B

Influence on Nematode-Predatory Organisms (e.g., Fungi)

While the specific compound "Ascaroside B" is not a standard designation in scientific literature, research extensively documents the influence of the ascaroside family of molecules on nematode-predatory organisms. Ascarosides are designated with a numbering system (e.g., ascr#1, ascr#2). This section will focus on the effects of these compounds, with ascr#2 (Ascaroside C6) serving as a primary example of a well-studied ascaroside.

Nematode-trapping fungi, such as Arthrobotrys oligospora, are natural predators of soil-dwelling nematodes. wikipedia.org These fungi exhibit a remarkable ability to switch from a saprophytic (decomposer) lifestyle to a predatory one upon detecting their prey. nih.govbiorxiv.org This transition is initiated by chemical cues secreted by the nematodes, with ascarosides playing a central role as a conserved molecular pattern that signals the presence of prey. nih.govasm.orgresearchgate.net

Research has demonstrated that nematode-trapping fungi eavesdrop on the chemical communication of their nematode prey. nih.govemory.edu Ascarosides, which nematodes constitutively secrete to regulate their own development and behavior, are detected by the fungi. nih.govresearchgate.net This detection triggers the morphogenesis of sophisticated trapping devices, such as adhesive networks, which allow the fungi to capture and consume the nematodes. emory.edu This inter-kingdom interaction represents a striking example of predator-prey co-evolution. nih.gov

The induction of trap formation by ascarosides is a conserved trait among several species of nematophagous fungi and is notably dependent on environmental conditions. nih.gov The response is significantly more pronounced in nutrient-deprived environments, particularly under nitrogen-limited conditions. nih.govemory.edu This suggests that the fungi activate their predatory machinery when alternative nutrient sources are scarce, and the nitrogen-rich nematodes represent a valuable food source.

Furthermore, the effect of ascarosides can be amplified by other environmental signals. Recent findings indicate a synergistic effect between ascarosides and nitrogenous compounds like ammonia (B1221849). The combination of certain ascarosides (such as Ascr#18) and ammonia leads to significantly higher production of traps in A. oligospora compared to when either cue is present alone. nih.govnih.gov

| Organism | Ascaroside(s) Studied | Observed Effect | Key Finding |

|---|---|---|---|

| Arthrobotrys oligospora | General Ascarosides | Induction of adhesive trap formation. | Fungi detect conserved nematode pheromones to initiate predation, especially under low-nutrient conditions. nih.govemory.edu |

| Arthrobotrys oligospora | Ascr#2, Ascr#3, Ascr#5 | Contributes to the chemical profile that induces trap morphogenesis. | Ascarosides involved in nematode development and mating also serve as cues for predators. nih.gov |

| Arthrobotrys oligospora | Ascr#18 and Ammonia | Synergistic increase in trap production. | The presence of nitrogenous compounds can significantly enhance the predatory response triggered by ascarosides. nih.govnih.gov |

| Various Arthrobotrys species | General Ascarosides | Trap formation is a conserved response. | The ability to "eavesdrop" on nematode pheromones is widespread among related predatory fungi. nih.gov |

Biosynthetic Pathways and Regulation of Ascaroside B Production

Precursor Integration and Metabolic Origins of Ascaroside Biosynthesis

The production of the varied ascaroside structures observed in C. elegans is a testament to the organism's ability to draw from fundamental metabolic pools. nih.gov The modular assembly of ascarosides utilizes components from carbohydrate metabolism, fatty acid metabolism, and amino acid catabolism. acs.orgnih.govnih.gov This integration allows for the creation of specific signaling molecules tailored to different biological contexts. nih.gov

Peroxisomal β-oxidation is a central process in the biosynthesis of ascarosides, responsible for shortening the long fatty-acid-like side chains of precursor molecules. caltech.eduelifesciences.org This iterative process truncates the carbon chain by two carbons in each cycle, leading to the production of the characteristic short- and medium-chain ascarosides. caltech.eduelifesciences.org The process begins with long-chain fatty acids, which are thought to undergo chain elongation and subsequent functionalization before entering the peroxisome for β-oxidation. acs.orgnih.gov

Mutations in the genes encoding the enzymes of the peroxisomal β-oxidation pathway, such as daf-22, lead to a failure to produce short-chain ascarosides and an accumulation of long-chain precursors. researchgate.netoup.com This highlights the essential role of this pathway in generating the biologically active, shorter-chain ascarosides. oup.com The entire four-step β-oxidation cycle, involving oxidation, hydration, dehydration, and thiolysis, is critical for the elaboration of the ascaroside side chain. researchgate.netpnas.org

The regulation of ascaroside biosynthesis is also linked to nutritional status, which can affect the functionalization of very long-chain fatty acids upstream of peroxisomal β-oxidation. acs.org This suggests that environmental cues can directly influence the types of ascaroside signals produced. acs.orgnih.gov

Following the generation of the core ascaroside structure via peroxisomal β-oxidation, further diversity is achieved through the attachment of various chemical moieties, many of which are derived from amino acid catabolism. acs.orgnih.govnih.gov These modifications often occur at the 4'-position of the ascarylose (B1226638) sugar. caltech.edu

For instance, the indole-3-carboxylic acid group found in indole (B1671886) ascarosides is derived from tryptophan. nih.govcaltech.edu Similarly, the p-hydroxybenzoic acid and (E)-2-methyl-2-butenoic acid head groups are synthesized from tyrosine and isoleucine, respectively. caltech.edu These attachments are not random; the incorporation of these units is a highly specific and regulated process, suggesting that it is a key step in creating functionally distinct signaling molecules. acs.orgnih.gov

The modular nature of ascaroside biosynthesis, combining a fatty acid-derived side chain, a carbohydrate core, and amino acid-derived modifications, allows for a vast combinatorial library of potential signaling molecules. acs.orgnih.gov This modularity is a key feature that enables the complexity of chemical communication in C. elegans. biorxiv.org

Enzymatic Machinery of Ascaroside B Biosynthesis

The conversion of long-chain ascaroside precursors into their final, active forms is orchestrated by a suite of specialized enzymes primarily located in the peroxisome. elifesciences.org These enzymes carry out the sequential steps of the β-oxidation pathway, each with a specific role in modifying the fatty acid side chain. researchgate.netpnas.org

Acyl-CoA oxidases (ACOX) catalyze the first and often rate-limiting step of peroxisomal β-oxidation, which is the introduction of a double bond at the α,β-position of the acyl-CoA substrate. elifesciences.orgresearchgate.net In C. elegans, several ACOX enzymes have been implicated in ascaroside biosynthesis, and they exhibit distinct substrate specificities. pnas.org

ACOX-1 is involved in the initial steps of β-oxidation of long-chain precursors. nih.govnih.gov Mutations in acox-1 lead to a significant reduction in the production of (ω-1)-functionalized ascarosides with side chains shorter than nine carbons. nih.govnih.gov

ACOX-1.1 and ACOX-3 play a crucial role in the later stages of β-oxidation, particularly in the processing of indole-carbonyl (IC)-ascarosides. elifesciences.org These enzymes work together to shorten the side chains of medium-chain IC-ascarosides. elifesciences.org For example, the acox-1.1;acox-3 double mutant is unable to produce IC-asc-C5 and accumulates its precursor, IC-asc-C7. elifesciences.org In vitro assays have confirmed that ACOX-1.1 and ACOX-3 can convert IC-asc-C9-CoA to IC-asc-C5-CoA. elifesciences.org These enzymes can form heterodimers with distinct substrate preferences, allowing for fine-tuned control over the types of ascarosides produced. pnas.org

The specificity of these acyl-CoA oxidases is a key determinant of the final ascaroside profile of the organism. pnas.org

The second step in the β-oxidation cascade is the hydration of the α,β-double bond introduced by the ACOX enzymes. caltech.edu This reaction is catalyzed by the enoyl-CoA hydratase, MAOC-1 . acs.orgnih.govcaltech.edu MAOC-1 is essential for the biosynthesis of short-chain ascarosides. acs.orgnih.gov

In maoc-1 mutants, the production of the typical short-chain ascarosides found in wild-type worms is completely abolished. nih.gov Instead, these mutants accumulate medium and long-chain α,β-unsaturated ascarosides, which are the substrates for MAOC-1. nih.gov This demonstrates the critical role of MAOC-1 in continuing the β-oxidation cycle beyond the initial desaturation step. acs.orgnih.govnih.gov

The third step of peroxisomal β-oxidation is the dehydrogenation of the β-hydroxyacyl-CoA intermediate to a β-ketoacyl-CoA. caltech.edu This reaction is catalyzed by the hydroxyacyl-CoA dehydrogenase DHS-28 . acs.orgnih.govcaltech.edu DHS-28 is a homolog of the dehydrogenase domain of the mammalian multifunctional enzyme type 2 (MFE-2). acs.org

Similar to mutations in maoc-1, mutations in dhs-28 result in the complete absence of wild-type ascarosides. nih.gov This indicates that DHS-28 is an indispensable component of the ascaroside biosynthetic pathway. acs.orgnih.gov The sequential action of MAOC-1 and DHS-28 is necessary to prepare the ascaroside side chain for the final thiolytic cleavage step of the β-oxidation cycle. caltech.eduelifesciences.org

Table of Research Findings on Ascaroside Biosynthetic Enzymes

| Enzyme | Gene | Function in Ascaroside Biosynthesis | Mutant Phenotype |

|---|---|---|---|

| Acyl-CoA Oxidase 1 | acox-1 | Introduces α,β-unsaturation in long-chain ascaroside precursors. nih.govnih.gov | Largely abolished production of (ω-1)-functionalized ascarosides with <9 carbons. nih.govnih.gov |

| Acyl-CoA Oxidase 1.1 | acox-1.1 | Works with ACOX-3 to shorten side chains of medium-chain IC-ascarosides. elifesciences.org | In combination with acox-3 deletion, fails to produce IC-asc-C5 and accumulates IC-asc-C7. elifesciences.org |

| Acyl-CoA Oxidase 3 | acox-3 | Works with ACOX-1.1 to shorten side chains of medium-chain IC-ascarosides. elifesciences.org | In combination with acox-1.1 deletion, fails to produce IC-asc-C5 and accumulates IC-asc-C7. elifesciences.org |

| Enoyl-CoA Hydratase | maoc-1 | Hydrates the α,β-double bond of the ascaroside side chain. caltech.edunih.gov | Complete abolishment of short-chain ascarosides; accumulation of α,β-unsaturated precursors. nih.gov |

| Hydroxyacyl-CoA Dehydrogenase | dhs-28 | Dehydrogenates the β-hydroxyacyl-CoA intermediate. nih.govcaltech.edu | Complete absence of wild-type ascarosides. nih.gov |

Genetic and Environmental Regulation of this compound Expression

The production of ascarosides is not static but is dynamically regulated by a complex interplay of genetic and environmental factors. This regulation allows nematodes to tailor their chemical signals to specific life stages, sexes, and environmental conditions.

Influence of Developmental Stage and Sex

Ascaroside production is highly dependent on the developmental stage of the nematode. nih.govnih.govresearchgate.netplos.org The total amount of ascarosides generally increases as the worm develops through its larval stages. caltech.edu However, the production of individual ascarosides can peak at different developmental points. caltech.edunih.gov For example, in C. elegans, the concentration of ascr#3 increases from the L1 to the L4 larval stage but then decreases in adulthood. caltech.edunih.gov In contrast, ascr#2 levels continue to rise into adulthood under reproductive conditions. caltech.edu During dauer formation, a stress-resistant larval stage, the production of ascr#2 peaks just before entry into this stage and then largely ceases. nih.govresearchgate.netplos.org

Sex also plays a crucial role in determining the ascaroside profile. nih.gov In C. elegans, hermaphrodites and males produce distinctly different blends of ascarosides. acs.orgnih.gov Hermaphrodites predominantly produce ascr#3, which attracts males but repels other hermaphrodites. caltech.eduacs.org Males, on the other hand, primarily produce ascr#10, which is highly attractive to hermaphrodites. caltech.eduacs.orgmdpi.comencyclopedia.pub This sex-specific biosynthesis is thought to be a result of differential regulation of peroxisomal β-oxidation pathways between the sexes. acs.org

Impact of Nutritional State and Environmental Stress (e.g., Temperature, Population Density)

The nutritional state of a nematode significantly impacts its ascaroside production. nih.govresearchgate.netplos.org Starvation can alter the ratio of different ascarosides. For example, starved C. elegans secrete larger amounts of ascr#2 compared to well-fed worms, which excrete more ascr#3. caltech.edu Starvation also increases the ratio of short-chain to medium-chain OS-ascarosides. nih.gov This allows the worm to rapidly change its chemical message in response to food availability. nih.gov

Environmental stressors such as temperature and population density also modulate ascaroside expression. nih.gov Higher temperatures generally lead to an increase in the production of most ascarosides, which may contribute to the increased rates of dauer formation observed at elevated temperatures. pnas.orgplos.orgpnas.org This is linked to the increased expression of biosynthetic genes like acox-2 and acox-3. pnas.org High population density, which leads to an accumulation of ascarosides, is a primary cue for entering the dauer stage, especially when combined with limited food or high temperatures. plos.orgpnas.org The production of ascarosides by males is also dependent on population density, increasing as the number of worms in the environment rises. acs.orgnih.gov

The table below summarizes the influence of various factors on ascaroside production.

| Factor | Influence on Ascaroside Production | Examples |

| Developmental Stage | Total production increases with development; individual ascaroside levels peak at different stages. caltech.edunih.gov | Ascr#3 peaks at L4 in C. elegans, while ascr#2 peaks just before dauer entry. caltech.edunih.gov |

| Sex | Different sexes produce distinct ascaroside profiles. acs.orgnih.gov | C. elegans hermaphrodites produce mainly ascr#3; males produce mainly ascr#10. caltech.eduacs.org |

| Nutritional State | Starvation alters the ratios of different ascarosides. caltech.edunih.gov | Starved worms produce more ascr#2; well-fed worms produce more ascr#3. caltech.edu |

| Temperature | Higher temperatures increase overall ascaroside production. pnas.orgpnas.org | Linked to increased expression of acox genes. pnas.org |

| Population Density | High density is a cue for dauer formation; influences male ascaroside production. acs.orgpnas.org | Male production of ascr#10 increases with worm density. acs.orgnih.gov |

Tissue-Specific Localization of this compound Production (e.g., Intestine, Hypodermis, Muscle)

The biosynthesis of ascarosides is not ubiquitous throughout the nematode's body but is localized to specific tissues. The primary site of ascaroside production is the intestine. caltech.educaltech.edu This is supported by the localization of key biosynthetic enzymes like DAF-22 and the requirement of intestinal organelles for the synthesis of many modular ascarosides. rsc.orgcaltech.educaltech.edunih.gov The intestine is also a major site for the biogenesis of lysosome-related organelles (LROs), or gut granules, which have been identified as hotspots for the assembly of modular ascarosides. nih.govpnas.org

While the intestine is the major production site, other tissues also contribute to ascaroside synthesis. The expression of DAF-22 has also been reported in the hypodermis and the body wall muscle. rsc.orgcaltech.edu Experiments driving the expression of DAF-22 in specific tissues have shown that both the hypodermis and the body wall muscle are capable of producing certain ascarosides, although at lower levels than the intestine. caltech.educaltech.edu For example, hypodermal expression of DAF-22 can restore the production of ascr#10 and its derivatives to wild-type levels. caltech.edu Metabolic modeling also supports the production of ascarosides in both the intestine and the hypodermis. embopress.org

The expression of certain carboxylesterases involved in head group attachment, such as Ppa-uar-6 and Ppa-uar-12 in P. pacificus, has been observed in both intestinal and epidermal (hypodermal) cells, further indicating that pheromone biosynthesis is restricted to and occurs in specific tissues. researchgate.net

Molecular Mechanisms of Ascaroside B Perception and Signal Transduction

Identification and Characterization of Ascaroside B Receptors

The primary receptors for ascarosides are G-protein coupled receptors (GPCRs), a large and diverse family of transmembrane proteins that detect molecules outside the cell and activate internal signal transduction pathways. elegansmodel.complos.org The identification of these receptors has been crucial to understanding how nematodes decode complex chemical information from their environment.

Several families of GPCRs have been implicated in the perception of the ascaroside pheromone blend that induces dauer formation. elegansmodel.com Key among these are the SRBC, SRG, and DAF families of chemoreceptors. While some receptors show specificity for a single ascaroside, others appear to be more promiscuous, contributing to the complex and synergistic nature of ascaroside signaling. researchgate.netnih.gov

DAF-37 and DAF-38 : These two GPCRs are critical for ascaroside perception. Studies have shown that DAF-37 is a highly specific receptor for ascr#2 (a potent dauer-inducing ascaroside often used as a representative for this compound's functional class). researchgate.netnih.gov Mutants lacking daf-37 are defective in all responses to ascr#2 but respond normally to other ascarosides. nih.gov DAF-38, on the other hand, plays a cooperative and less specific role, as mutants in daf-38 show partial defects in response to several ascarosides, including ascr#2, ascr#3, and ascr#5. researchgate.netnih.gov Evidence from photobleaching fluorescent energy transfer assays reveals that DAF-37 and DAF-38 form heterodimers, and this interaction is crucial for robust signaling in response to ascr#2. nih.gov

SRBC-64 and SRBC-66 : These receptors were among the first putative ascaroside receptors to be identified. They are expressed in the ASK sensory neurons and are required for pheromone-induced dauer formation. elegansmodel.com Unlike the highly specific DAF-37, mutations in srbc-64 and srbc-66 only partially reduce the effects of ascarosides, suggesting they may function in sensing several different ascarosides or act as part of larger receptor complexes. biorxiv.org

SRG-36 and SRG-37 : These two functionally redundant GPCRs are required specifically for the perception of ascr#5. nih.govjove.com Their specificity highlights the principle that distinct ascaroside signals can be processed through dedicated receptor channels.

| GPCR | Specificity | Function | Interaction |

|---|---|---|---|

| DAF-37 | Highly specific for ascr#2 | Mediates dauer formation and adult behavioral responses to ascr#2. researchgate.netnih.gov | Forms heterodimers with DAF-38. nih.gov |

| DAF-38 | Promiscuous (ascr#2, ascr#3, ascr#5) | Cooperatively mediates ascaroside perception. researchgate.netnih.gov | Forms heterodimers with DAF-37. nih.gov |

| SRBC-64 / SRBC-66 | Likely involved in sensing several ascarosides | Required for pheromone-induced dauer formation. elegansmodel.combiorxiv.org | May function in receptor oligomers. biorxiv.org |

| SRG-36 / SRG-37 | Specific for ascr#5 | Mediate dauer induction in response to ascr#5. nih.govjove.com | Functionally redundant. nih.gov |

Ascarosides are detected by a small number of chemosensory neurons in the head of C. elegans. The specific expression pattern of GPCRs within these neurons determines the animal's ultimate behavioral or developmental response to a given chemical signal. nih.govresearchgate.net

ASI Neurons : The ASI sensory neurons are a primary site for dauer pheromone perception. Expression of the ascr#2 receptor DAF-37 specifically in the ASI neurons is sufficient to mediate dauer formation in response to this signal. researchgate.netnih.gov

ASK Neurons : These neurons are multifunctional and are involved in sensing various cues, including ascarosides. While ASI expression of DAF-37 controls the developmental decision to enter dauer, expression of the very same receptor in the ASK neurons regulates adult behaviors. researchgate.netnih.gov This demonstrates how a single ligand-receptor pair can elicit distinct, context-dependent outputs based on the identity of the neuron in which it is expressed. The ASK neurons are also involved in mediating male attraction to ascarosides. researchgate.net

ADL Neurons : The ADL neurons are known to mediate repulsion to certain chemicals. researchgate.net They also respond to ascarosides and are part of a circuit that generates avoidance behavior in hermaphrodites in response to ascr#3 (C9). mdpi.com

CEM Neurons : These are male-specific sensory neurons required for attraction to hermaphrodite-produced ascarosides. researchgate.net They are involved in sensing ascr#3 and ascr#8, which act as potent mating cues. researchgate.net

| Neuron | Function in Ascaroside Perception | Key Receptors Expressed |

|---|---|---|

| ASI | Primary site for dauer formation induction. researchgate.netnih.gov | DAF-37, SRG-36, SRG-37. nih.govjove.com |

| ASK | Mediates adult behavioral responses and male attraction. researchgate.netnih.gov | DAF-37, SRBC-64, SRBC-66. researchgate.netelegansmodel.com |

| ADL | Mediates repulsive behaviors to certain ascarosides. researchgate.netmdpi.com | (Receptors for repulsion not fully defined). |

| CEM | Male-specific neurons for mate attraction. researchgate.net | (Receptors for mating cues). |

Intracellular Signaling Cascades Mediated by this compound

The Insulin/IGF-1 signaling (IIS) pathway is a major regulator of development, metabolism, and lifespan. In C. elegans, high IIS activity promotes continuous reproductive development. When environmental conditions are poor, such as during starvation, IIS is downregulated, which contributes to dauer entry. Ascaroside perception directly antagonizes the IIS pathway. The activation of ascaroside receptors in sensory neurons leads to the release of neuropeptides that inhibit IIS in downstream tissues, thereby promoting the developmental switch towards dauer formation. elegansmodel.com This integration ensures that the decision to enter diapause is based on both population density (ascaroside levels) and food availability (IIS levels). elegansmodel.com

The Transforming Growth Factor-beta (TGF-β) signaling pathway also plays a central role in the decision to enter dauer. In favorable conditions, the DAF-7/TGF-β ligand is secreted from the ASI neurons and signals for continuous development. elegansmodel.com Ascaroside perception in the ASI and ASK neurons inhibits the secretion of DAF-7. jove.com This reduction in TGF-β signaling is a key event that, in parallel with decreased insulin signaling, promotes the dauer fate. jove.com The identification of the ascaroside receptors DAF-37 and DAF-38 was in fact based on their physical association with DAF-8, a component of the TGF-β pathway, highlighting the intimate connection between chemosensation and this downstream cascade. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The biological functions of ascarosides are exquisitely sensitive to their chemical structure. Even minor modifications to the fatty acid-like side chain or the ascarylose (B1226638) sugar can dramatically alter biological activity, often abolishing it entirely or switching it from one function (e.g., dauer induction) to another (e.g., male attraction). nih.govresearchgate.net

SAR studies, conducted by synthesizing and testing a panel of natural and unnatural ascaroside analogs, have revealed several key principles:

Side-Chain Length and Functionality : The length of the fatty acid side chain is a critical determinant of activity. For instance, ascr#2 possesses a 6-carbon side chain, and altering this length can significantly reduce its dauer-inducing potency.

Oxygenation Position : The position of oxygenation on the side chain—either at the final (ω) or penultimate (ω-1) carbon—is crucial. Ascarosides with ω-1 oxygenation are sensed by different GPCR families than those with ω-oxygenation, suggesting these structural motifs target distinct signaling pathways.

Modifications to the Ascarylose Ring : The addition of other chemical moieties, such as indole (B1671886) or p-aminobenzoic acid, to the ascarylose sugar creates new classes of ascarosides with distinct functions, such as aggregation or enhanced male attraction, often at much lower concentrations than those required for dauer induction. nih.gov

These findings underscore the high degree of specificity in the interaction between ascarosides and their receptors. researchgate.netelifesciences.org This specificity likely allows nematodes to discriminate between a wide variety of chemical messages, enabling them to fine-tune their developmental and behavioral responses to the precise social and environmental context.

Elucidation of Structural Determinants for Functional Specificity

The diverse biological functions mediated by ascarosides are facilitated by a great diversity in their chemical structures. nih.govsemanticscholar.org These molecules are fundamentally composed of an ascarylose sugar linked to a fatty acid-like side chain. nih.govconsensus.app Functional specificity arises from variations in the side chain's length and further chemical modifications, such as the addition of building blocks derived from amino acids or other primary metabolites. nih.govsemanticscholar.org Even minor alterations in chemical structure can lead to significantly different activity profiles, indicating that the perception system is highly specific. nih.govconsensus.app

The specificity of ascaroside signaling is mediated by distinct families of G-protein coupled receptors (GPCRs) expressed in chemosensory neurons. nih.govpnas.org Research has identified receptors that are highly specific to particular ascarosides. For instance, the GPCR DAF-37 has been shown to be a specific receptor for ascr#2, a potent dauer-inducing ascaroside. pnas.org Photoaffinity labeling studies confirmed that ascr#2 binds directly to DAF-37, demonstrating a direct molecular interaction that underlies its specific recognition. pnas.org This high degree of specificity suggests that this compound's unique biological roles are likely mediated by its own set of specific receptors.

Structure-activity relationship studies further underscore the importance of precise molecular architecture. For example, ascr#3 is one of the most potent male attractants, whereas the closely related ascr#1 and ascr#7 are completely inactive in this regard. nih.gov The critical role of specific functional groups is highlighted by the conversion of a repulsive signal into a potent attractant; the addition of an indole carboxy group to the repulsive ascr#3, creating icas#3, reverses its behavioral effect. nih.gov These findings illustrate that the functional identity of an ascaroside is encoded in its detailed chemical structure, which dictates its interaction with specific neuronal receptors.

| Ascaroside | Key Structural Feature(s) | Primary Biological Function |

|---|---|---|

| ascr#1 | C7 side chain | Inactive in male attraction nih.gov |

| ascr#3 | C7 side chain, (ω-1)-oxidation | Strong male attractant, hermaphrodite repellent nih.govmdpi.com |

| ascr#8 | C9 side chain, (ω-1)-oxidation | Strong male attractant mdpi.com |

| icas#3 | ascr#3 with an indole carboxy group | Strong attractant for both sexes nih.gov |

| ascr#2 | C5 side chain | Potent dauer-inducing pheromone pnas.orgplos.org |

Investigation of Concentration-Dependent and Synergistic Effects

The biological response to this compound is not absolute but is instead modulated by its concentration and its interaction with other ascarosides. nih.govconsensus.app Ascarosides often function as a chemical language where the meaning of the signal depends on both the "words" (the specific molecules) and the "volume" (their concentrations). nih.govmdpi.com

Concentration-Dependent Effects: A single ascaroside or a blend of ascarosides can elicit entirely different, and sometimes opposing, behaviors at different concentrations. nih.gov A prominent example is the regulation of mating and developmental pathways in C. elegans. At very low concentrations (picomolar to low nanomolar), a blend of ascarosides, including ascr#2 and ascr#3, acts as a powerful male attractant. nih.govnih.gov However, at the higher concentrations (nanomolar to micromolar) required to induce entry into the dauer larval stage, this same blend of compounds no longer attracts males and instead acts as a strong deterrent to hermaphrodites. nih.govmdpi.com This concentration-dependent switch in behavioral output allows the nematode population to respond differently to signals indicating the presence of a potential mate versus conditions of high population density and stress. nih.gov

Synergistic Effects: Ascarosides rarely act alone; their biological effects are often the result of synergistic interactions, where the combined effect of multiple compounds is greater than the sum of their individual activities. mdpi.com The male attraction pheromone, for instance, is a synergistic blend of at least four ascarosides: ascr#2, ascr#3, ascr#4, and ascr#8. nih.govnih.gov While ascr#3 and ascr#8 can attract males individually at high concentrations, a blend of ascr#2, ascr#3, and ascr#4 is highly effective at much lower concentrations. plos.orgnih.gov The addition of ascr#8 to a synthetic blend can fully restore the attractive potency of the natural pheromone mixture. nih.gov

The molecular basis for this synergy is beginning to be understood and involves complex interactions at the receptor level. The perception of ascaroside blends may involve several different receptors with varying affinities for different molecules. nih.gov For example, the highly specific receptor DAF-37 (for ascr#2) can form heterodimers with the more promiscuous receptor DAF-38, which responds to several different ascarosides. pnas.org This heterodimerization significantly enhances the signaling response to ascr#2, providing a molecular mechanism for how the presence of multiple ascarosides can generate a synergistic output. pnas.org These findings suggest that this compound likely functions as part of a complex chemical cocktail, where its activity is finely tuned by its concentration and the presence of other synergistic compounds.

| Ascaroside(s) | Concentration Range | Observed Effect | Effect Type |

|---|---|---|---|

| ascr#2 + ascr#3 + ascr#4 Blend | pM - low nM | Potent male attraction nih.govnih.gov | Synergistic |

| ascr#2 + ascr#3 Blend | High nM - µM | Dauer formation, hermaphrodite repulsion nih.govmdpi.com | Concentration-Dependent |

| ascr#3 | Low Concentration | Male attraction nih.gov | Concentration-Dependent |

| ascr#3 | High Concentration | Hermaphrodite repulsion nih.gov | Concentration-Dependent |

| ascr#3 + ascr#8 | fM - pM | Enhanced male attraction mdpi.complos.org | Synergistic |

Advanced Analytical and Synthetic Methodologies for Ascaroside B Research

High-Resolution Mass Spectrometry-Based Profiling and Quantification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) or gas chromatography (GC) is a cornerstone for ascaroside research. Given the low concentrations and high number of structurally similar ascarosides produced by organisms like Caenorhabditis elegans, these methods provide the necessary sensitivity and specificity for comprehensive analysis. acs.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS, HPLC-HRMS):

LC-MS-based approaches are widely used for the detection and quantification of ascarosides from crude extracts of nematode exometabolomes. acs.orgnih.gov High-performance liquid chromatography (HPLC) separates the complex mixture of metabolites before they are introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique, and ascarosides are often detected as positive ion sodium adducts [M+Na]⁺. nih.gov

Tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying known and discovering new ascarosides. nih.govacs.org This technique involves selecting a precursor ion and fragmenting it to produce a characteristic spectrum of product ions. nih.gov For ascarosides, a precursor ion scan for the characteristic ascarylose-derived fragment at m/z 73 can reveal the presence of numerous ascaroside derivatives within a complex sample. nih.govnih.gov This method has been instrumental in expanding the known library of ascarosides, revealing that they form a large, structurally diverse family of compounds. nih.govacs.org

Quantitative analyses are often performed using HPLC-HRMS, which allows for the comparison of ascaroside production across different strains or conditions. pnas.orgresearchgate.net By using synthetic standards, researchers can determine the absolute quantities of specific ascarosides, often in the attomole to femtomole range per worm. plos.orgnih.gov

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS):

As a complementary technique to LC-MS, GC-EIMS offers excellent resolution for homologous series of ascarosides. acs.orgnih.gov For this analysis, the crude extracts are first derivatized, typically with trimethylsilyl (B98337) (TMS) groups. acs.orgnih.gov The electron ionization (EI) mass spectra of these derivatized ascarosides show characteristic fragment ions that facilitate their identification. A key fragment ion for TMS-derivatized ascarosides is the ascarylose-derived signal at m/z 130.1. acs.orgnih.gov Combined with other side-chain-specific fragments, this allows for the structural assignment of a wide array of ascaroside components. acs.orgnih.gov The widespread availability of GC-MS makes this a valuable tool for ascaroside profiling. acs.orgnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for Ascaroside B Analysis

| Technique | Primary Use | Key Findings & Characteristics |

|---|---|---|

| HPLC-ESI-MS/MS | Profiling and Quantification | Commonly used for detecting ascarosides in low concentrations. acs.orgnih.gov Enables the identification of hundreds of ascaroside structures through fragmentation patterns. mdpi.com A precursor ion scan for m/z 73 is a characteristic screen for ascaroside derivatives. nih.gov |

| HPLC-HRMS | Quantification & Comparison | Used to analyze and compare the exometabolomes of different nematode strains. pnas.org Allows for the discovery of strains with defects in producing specific ascarosides. pnas.org |

| GC-EIMS | Profiling and Structure Assignment | A complementary method to LC-MS that provides excellent resolution for homologous series. acs.org Requires derivatization (e.g., TMS). nih.gov Utilizes characteristic fragment ions like m/z 130.1 for identification. acs.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the de novo structure elucidation of novel ascarosides. nih.gov Multidimensional NMR experiments, such as dqf-COSY, HSQC, HMBC, and ROESY, are employed to piece together the chemical structure of isolated compounds. nih.gov These techniques were crucial in establishing the presence of the ascarylose (B1226638) sugar, the carbon side chain, and other structural fragments in novel ascarosides. nih.gov

A particularly innovative approach is the Differential Analysis by 2D NMR Spectroscopy (DANS) . This method simplifies the identification of metabolites that are dependent on a specific gene by comparing the 2D NMR spectra of wild-type organisms with those of a mutant deficient in a particular signaling pathway. rsc.orgnih.gov For instance, by comparing the spectra of wild-type C. elegans and a daf-22 mutant (defective in ascaroside biosynthesis), researchers were able to identify several new ascarosides, including ascr#8, which contains a p-aminobenzoic acid (PABA) moiety. rsc.orgplos.orgresearchgate.net The DANS method relies on comparing high-resolution dqfCOSY spectra to detect signals present in the wild-type but absent in the mutant, thereby directly linking metabolites to a genetic context. rsc.orgnih.gov

Chemical Synthesis of this compound and its Structural Analogs for Functional Probing

Chemical synthesis plays a vital role in this compound research. It serves two primary purposes: confirming the structures of naturally isolated ascarosides and providing access to larger quantities of these molecules and their structural analogs for biological testing. nih.govrsc.org The total synthesis of a proposed structure and the subsequent comparison of its NMR data with the natural product provides definitive structural proof. nih.gov

Furthermore, the synthesis of structural analogs is a powerful tool for probing structure-activity relationships. nih.govrsc.org By systematically modifying different parts of the ascaroside molecule—such as the length of the fatty acid side chain, the position of oxygenation, or the nature of attached functional groups—researchers can determine which structural features are critical for biological activity. nih.govlsu.edu For example, synthetic analogs have been used to investigate the specific structural requirements for inducing the dauer larval stage in C. elegans. nih.govlsu.edu

The development of photoaffinity probes, which are synthetic ascaroside analogs containing a photosensitive cross-linking unit and a tag for purification (like an alkyne for click chemistry), is another key application. rsc.orgpnas.org These probes are designed to covalently bind to their protein receptors upon photoactivation, enabling the identification and isolation of these receptors, which is a critical step in understanding the molecular mechanisms of ascaroside signaling. rsc.orgpnas.org

Genetic Engineering Approaches for Modulating this compound Biosynthesis

The advent of genetic engineering tools, particularly the CRISPR-Cas9 system, has revolutionized the study of ascaroside biosynthesis. researchgate.net These techniques allow for the precise creation of mutations, including deletions and specific nonsense or missense mutations, in genes hypothesized to be involved in the ascaroside biosynthetic pathways. researchgate.netelifesciences.org

By analyzing the ascaroside profiles of these genetically engineered mutant strains using HPLC-MS, researchers can directly test the function of specific genes. caltech.edu For example, CRISPR-Cas9 has been used to create loss-of-function mutations in genes encoding acyl-CoA oxidases (acox genes) to determine their specific roles in shortening the ascaroside side chains. researchgate.net This approach has been instrumental in dissecting the complex network of enzymes involved in ascaroside production, such as those in the peroxisomal β-oxidation pathway (e.g., daf-22, maoc-1, dhs-28). acs.orgmdpi.com

Allele-replacement experiments using CRISPR-Cas9 have also been employed to confirm that specific natural genetic variants are responsible for observed differences in ascaroside production among wild strains. pnas.org Moreover, restoring a wild-type gene sequence in a mutant using CRISPR-Cas9 can confirm that the observed defect in ascaroside biosynthesis is indeed caused by the mutated gene. nih.gov This level of precision allows scientists to build detailed models of the biosynthetic pathways and understand how genetic variation can lead to functional differences in chemical communication. elifesciences.org

Comparative and Evolutionary Biology of Ascaroside B Signaling

Conservation and Divergence of Ascaroside B Production Across Nematode Species

Research has revealed that ascaroside signaling is a widely conserved phenomenon among nematodes, extending far beyond the model organism Caenorhabditis elegans. nih.govnih.gov Mass spectrometry-based screenings of secretions from a diverse range of nematodes, including free-living, plant-parasitic, insect-parasitic, and animal-parasitic species, have demonstrated the widespread production of ascarosides. nih.govresearchgate.net This suggests that the fundamental biochemical pathways for ascaroside synthesis are an ancient and integral part of nematode biology. nih.govrsc.org

Despite this conservation, the specific blends of ascarosides produced are often species-specific. nih.govresearchgate.net This specificity arises from variations in the chemical structures of the ascarosides and their quantitative ratios within the mixture. core.ac.uk For instance, while the basic structure of ascarosides involves the dideoxysugar ascarylose (B1226638) linked to a fatty acid-like side chain, the length and modifications of this side chain can vary significantly. mdpi.comioz.ac.cn Some species produce ascarosides with short to medium-length side chains (C3–C11), such as C. elegans and Panagrellus redivivus, while others, like the entomopathogenic Heterorhabditis bacteriophora and various plant-parasitic nematodes, produce ascarosides with longer side chains (C11–C20). rsc.org Even more complex, very long-chain fatty acid-derived ascarosides (C21–C33) have been identified in mammalian parasites of the genus Ascaris. rsc.org

The production of specific ascarosides can also be life-stage dependent. caltech.edu For example, larval or juvenile nematodes may produce different ascaroside profiles compared to their adult counterparts. caltech.edu This divergence in ascaroside production highlights the evolutionary plasticity of these signaling molecules, allowing for the generation of a vast and functionally diverse chemical language.

Table 1: Ascaroside Production Across Select Nematode Species

| Nematode Species | Lifestyle | Notable Ascarosides Produced | Reference |

| Caenorhabditis elegans | Free-living | ascr#1, ascr#2, ascr#3, ascr#8, ascr#10, icas#9 | mdpi.comcaltech.educhimia.ch |

| Pristionchus pacificus | Necromenic | Complex blend, including unique structures | maynoothuniversity.ie |

| Heterorhabditis bacteriophora | Entomopathogenic | Ascarosides with longer side chains (C11-C20) | rsc.org |

| Steinernema spp. | Entomopathogenic | ascr#9 | mdpi.commaynoothuniversity.ie |

| Bursaphelenchus xylophilus | Plant-parasitic | asc-C5 (ascr#9), asc-C6 (ascr#12) | ioz.ac.cn |

| Meloidogyne spp. (Root-knot nematodes) | Plant-parasitic | ascr#18 | escholarship.org |

| Panagrellus redivivus | Free-living | ascr#10 | chimia.ch |

| Ascaris suum | Animal-parasitic | Very long-chain ascarosides (C21-C33) | rsc.org |

Species-Specific this compound Profiles and Ecological Niche Adaptation

The diversity in ascaroside profiles is not random; it is often correlated with the lifestyle and ecological niche of the nematode species. nih.govresearchgate.netencyclopedia.pub This suggests that the chemical composition of ascaroside blends has been shaped by natural selection to mediate behaviors that are advantageous in specific environments.

For example, the ascaroside ascr#9 is consistently found in high amounts in the blends of various insect-associated nematodes, including entomopathogenic species like Steinernema and Heterorhabditis, the necromenic Pristionchus pacificus, and the beetle-vectored pinewood nematode Bursaphelenchus xylophilus. maynoothuniversity.ie This conservation of ascr#9 among nematodes with an insect-associated lifestyle points to a shared functional relevance, possibly related to host-finding, dispersal, or interactions within the insect host. caltech.edumaynoothuniversity.ie

In plant-parasitic nematodes, such as root-knot nematodes (Meloidogyne spp.) and cyst nematodes, the major secreted ascaroside is ascr#18. escholarship.orgresearchgate.net This compound has been shown to be recognized by plants, triggering their defense responses. escholarship.orgresearchgate.net This indicates a co-evolutionary arms race, where the nematode's chemical cues are being monitored by its host.

The composition of ascaroside blends can also play a role in interspecific competition. In the case of the invasive pinewood nematode Bursaphelenchus xylophilus and its sympatric sibling species B. mucronatus, ascarosides mediate species displacement. ioz.ac.cn The ascarosides produced by B. xylophilus enhance its own fecundity while inhibiting the growth of B. mucronatus. ioz.ac.cn Conversely, the ascarosides from B. mucronatus suppress its own growth but enhance the fecundity of its competitor, B. xylophilus. ioz.ac.cn This demonstrates how species-specific responses to ascaroside profiles can have significant ecological consequences.

Evolutionary Origins and Diversification of Ascaroside Signaling Systems

The widespread conservation of ascaroside signaling suggests that the core biosynthetic machinery was present in the common ancestor of nematodes. nih.gov The modular nature of ascaroside biosynthesis, which combines building blocks from primary metabolism like sugars, fatty acids, and amino acid derivatives, has provided a flexible platform for evolutionary innovation. rsc.orgchimia.ch

The diversification of ascaroside signaling systems likely arose through gene duplication and functional divergence of the enzymes involved in their biosynthesis. oup.com For instance, in C. elegans, the peroxisomal β-oxidation pathway is central to ascaroside production. chimia.ch The expansion and specialization of gene families within this pathway, such as the acyl-CoA oxidase (ACOX) genes, have contributed to the generation of diverse ascaroside structures. oup.com

The evolution of ascaroside signaling is also evident in the context of reproductive strategies. In the genus Caenorhabditis, most species are gonochoristic (having males and females), while a few, including C. elegans, are androdioecious (hermaphrodites and males). The male-attracting potency of ascarosides like ascr#8 is retained in gonochoristic species but appears to be lost or reduced in androdioecious species, where the need for long-range mate attraction is diminished due to self-fertilization. micropublication.org

The structural and functional conservation of ascaroside signaling is reminiscent of bacterial quorum sensing, where a conserved core structure is modified to create species-specific signals. nih.gov This parallel suggests that modularity is a powerful evolutionary strategy for developing complex chemical communication systems. The ongoing discovery of new ascaroside structures and functions across the vast diversity of nematodes continues to illuminate the evolutionary trajectory of this fascinating class of signaling molecules. ebi.ac.uk

Future Directions and Translational Implications in Ascaroside B Research

Systems Biology Approaches to Ascaroside B Homeostasis (e.g., Pheromics, Omics Studies)

The study of ascaroside homeostasis is increasingly benefiting from systems biology approaches, which integrate various "omics" disciplines to create a comprehensive picture of how these signaling molecules are regulated. The concept of "pheromics" has been proposed as a specialized area within chemical ecology to systematically investigate animal pheromones, including ascarosides. ebi.ac.uknih.gov This approach combines metabolomics, genomics, transcriptomics, and proteomics to understand the complex network of pathways governing ascaroside production and response.

Metabolomics , particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, has been instrumental in identifying the vast diversity of ascarosides produced by nematodes like Caenorhabditis elegans. nsf.govacs.org These methods allow for the profiling of ascaroside production under different environmental conditions, developmental stages, and genetic backgrounds. acs.orgplos.org For instance, comparative metabolomics of wild-type and mutant worms with defects in ascaroside biosynthesis, such as daf-22 mutants, has been crucial in discovering novel ascarosides and their precursors. nsf.gov

Genomics and Transcriptomics play a vital role in identifying the genes and regulatory networks involved in ascaroside biosynthesis. Studies have implicated several metabolic pathways in ascaroside synthesis, including peroxisomal β-oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, and amino acid catabolism. mdpi.comnih.gov Key genes in these pathways, such as those encoding acyl-CoA oxidases (ACOX), have been shown to be critical for producing the diverse array of ascaroside structures. pnas.orgpnas.org For example, different ACOX homo- and heterodimers exhibit distinct side-chain length preferences, and their expression can be induced by stress, leading to changes in the pheromone blend. pnas.org

Proteomics can further elucidate the enzymatic machinery responsible for ascaroside synthesis and modification. By identifying and quantifying the proteins involved, researchers can gain a deeper understanding of how ascaroside production is regulated at a post-transcriptional level.

The integration of these omics datasets is essential for building comprehensive models of ascaroside homeostasis. These models can predict how changes in environmental cues, such as food availability or population density, translate into specific alterations in the ascaroside profile, thereby influencing the nematode's behavior and development. acs.orgelifesciences.org This systems-level understanding is crucial for deciphering the intricate chemical language of nematodes. nsf.gov

Unraveling Novel this compound Functions and Receptors

While ascarosides are well-known for their roles in regulating dauer formation and mating behavior, ongoing research continues to uncover new biological functions. nih.govpnas.org These signaling molecules are involved in a wide array of processes, including aggregation, dispersal, foraging behavior, and even olfactory learning. nsf.govnih.govelifesciences.org The specific function of an ascaroside is often dependent on its chemical structure, concentration, and the presence of other synergistic or antagonistic ascarosides. nih.govcaltech.edu For example, the addition of an indole (B1671886) carboxy group to a repulsive ascaroside can transform it into a potent attractant. nih.gov

A critical area of future research is the identification and characterization of the receptors that perceive ascaroside signals. Ascarosides are primarily sensed by G protein-coupled receptors (GPCRs) located in the chemosensory neurons of nematodes. pnas.orgcaltech.edu The C. elegans genome encodes a vast number of putative GPCRs, suggesting a high degree of specificity in pheromone perception. caltech.edu

Several ascaroside receptors have been identified, including:

DAF-37 and DAF-38: These GPCRs cooperatively mediate the perception of ascr#2. DAF-37 is highly specific for ascr#2, while DAF-38 appears to be more promiscuous, responding to several different ascarosides. pnas.org Heterodimerization of DAF-37 and DAF-38 enhances the response to ascr#2. pnas.org

SRG-36 and SRG-37: These receptors are involved in sensing ascr#5. wormatlas.org

SRBC-64 and SRBC-66: These receptors are also implicated in ascaroside perception. mdpi.com

Identifying the full complement of ascaroside receptors and understanding their ligand specificity, signaling pathways, and neuronal expression patterns is a major goal in the field. This knowledge will be essential for deconstructing the neural circuits that translate chemical signals into specific behavioral and developmental outcomes. nsf.gov

Exploration of this compound as a Chemical Probe for Biological Processes

The well-defined chemical structures and biological activities of ascarosides make them valuable tools for dissecting complex biological processes in nematodes. nsf.gov Synthetic ascarosides can be used to manipulate specific signaling pathways and observe the resulting phenotypic changes. pnas.org This approach has been instrumental in confirming the functions of naturally occurring ascarosides and in understanding the structure-activity relationships that govern their signaling properties. pnas.org

For instance, synthetic ascarosides have been used to:

Reconstitute the male-attracting activity of the natural pheromone blend. pnas.org

Investigate the synergistic interactions between different ascarosides in inducing dauer formation. nih.gov

Probe the specificity of ascaroside receptors and downstream signaling pathways. pnas.orgwormatlas.org

Furthermore, chemically modified ascarosides, such as photoaffinity-labeled probes, can be used to directly identify and study receptor-ligand interactions. pnas.org The modular nature of ascaroside biosynthesis, which combines building blocks from different metabolic pathways, offers a framework for understanding how metabolic state can influence behavior and development. nih.gov By using ascarosides as chemical probes, researchers can continue to unravel the intricate connections between metabolism, neurobiology, and life history traits in nematodes. nsf.govnih.gov

Potential for this compound-Based Strategies in Nematode Management and Control

The discovery that ascaroside signaling is conserved across a wide range of nematode species, including free-living, plant-parasitic, and animal-parasitic nematodes, opens up new avenues for developing novel pest management strategies. nih.govnih.gov Many nematode species produce their own species-specific blend of ascarosides, suggesting that these pheromones could be exploited for targeted control. nih.govresearchgate.net

Potential applications of ascarosides in nematode management include:

Pheromone Trapping: Using synthetic ascarosides as lures to attract parasitic nematodes to traps, thereby reducing their populations in agricultural fields or in livestock.

Mating Disruption: Dispersing synthetic sex pheromones to confuse male nematodes and prevent them from finding mates, thus disrupting reproduction.

Behavioral Manipulation: Applying ascarosides to repel plant-parasitic nematodes from crop roots or to attract entomopathogenic nematodes (which are beneficial biocontrol agents) to insect pests. usda.govmdpi.com Recent studies have shown that treating entomopathogenic nematodes with ascaroside extracts can improve their efficacy in controlling pests like whiteflies. usda.gov

Disruption of Development: Interfering with the developmental cues provided by ascarosides could prevent parasitic nematodes from reaching their infective stages. nih.gov For example, manipulating the pheromone signals that control the switch to the infective juvenile stage in entomopathogenic nematodes could be a strategy for control. wormatlas.org

The identification of species-specific ascaroside profiles is a critical first step in developing these pheromone-based control strategies. nih.govresearchgate.net Furthermore, understanding how plants can metabolize nematode pheromones to defend themselves suggests that it may be possible to enhance plant resistance by manipulating these pathways. mdpi.com The use of ascarosides offers a promising and environmentally friendly alternative to conventional nematicides for the management of parasitic nematodes in agriculture and medicine. nih.govrsc.org

Q & A

Basic Research Questions

Q. How can researchers detect and quantify Ascaroside B in C. elegans metabolomic studies?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective ion monitoring for targeted quantification. Validate detection thresholds using synthetic this compound standards and compare wild-type metabolomes with mutants lacking peroxisomal β-oxidation enzymes (e.g., daf-22 or maoc-1 mutants) to confirm biosynthetic origins .

- Key Considerations : Account for matrix effects in biological samples and optimize extraction protocols to minimize degradation of labile ascaroside derivatives .

Q. What experimental approaches are used to investigate this compound's role in C. elegans developmental processes?

- Methodology : Employ bioassays to measure dauer formation rates under varying concentrations of this compound. Pair these with RNAi silencing of genes in insulin/IGF-1 or TGF-β signaling pathways to dissect downstream mechanisms .

- Data Interpretation : Correlate phenotypic outcomes (e.g., dauer arrest) with metabolomic profiles to identify synergistic interactions with other ascarosides (e.g., ascr#2 or ascr#5) .

Q. How is this compound biosynthesis linked to primary metabolic pathways?

- Methodology : Use isotope-labeled precursors (e.g., ¹³C-glucose or ¹⁵N-amino acids) in feeding experiments to trace the incorporation of carbohydrate and amino acid metabolites into this compound. Combine this with genetic screens of β-oxidation mutants (e.g., acox-1.2) to map biosynthetic steps .

Advanced Research Questions

Q. How can researchers address challenges in designing structure-activity relationship (SAR) studies for this compound?

- Methodology : Synthesize this compound analogs with modified side chains or functional groups (e.g., hydroxylation or glycosylation) and test their bioactivity in chemotaxis or developmental assays. Use comparative metabolomics to assess how structural changes alter receptor binding (e.g., GPCRs like srg-36/37) .

- Critical Analysis : Account for concentration-dependent effects; even nanomolar variations can shift activity from attractant to repellent functions .

Q. What strategies resolve contradictions in data on this compound's pleiotropic roles?

- Methodology : Conduct dose-response curves across multiple biological contexts (e.g., larval stage vs. adulthood) and integrate transcriptomic data to identify context-specific signaling nodes. For example, this compound’s role in axon regeneration requires acox-1.2 expression in damaged neurons, whereas its dauer-inducing activity depends on systemic β-oxidation .

- Data Validation : Replicate findings in controlled environmental conditions (e.g., standardized food availability) to isolate confounding variables .

Q. How can multi-omics approaches elucidate this compound's interaction with other signaling modules?

- Methodology : Combine metabolomic profiling of ascaroside libraries with phosphoproteomics to map cross-talk with conserved pathways (e.g., mTOR or MAP kinase). Use C. elegans strains with fluorescent reporters (e.g., daf-16::GFP) to visualize real-time signaling dynamics .

- Integration Challenges : Address technical noise in multi-omics datasets using multivariate analysis (e.g., PCA or LASSO regression) to prioritize high-confidence interactions .

Q. What methods are used to study this compound's environmental modulation in C. elegans?

- Methodology : Expose worms to controlled starvation or oxidative stress and quantify this compound excretion via LC-MS/MS. Compare with transcriptional data (e.g., RNA-seq) of peroxisomal β-oxidation genes to link biosynthesis to stress responses .

- Advanced Tools : Use microfluidics to simulate fluctuating nutrient conditions and measure behavioral plasticity (e.g., aggregation) in response to this compound gradients .

Q. How can researchers validate this compound's receptor specificity and signaling mechanisms?

- Methodology : Perform calcium imaging in chemosensory neurons (e.g., ASK or ADL) exposed to this compound. Validate receptor-ligand interactions using heterologous expression systems (e.g., HEK cells expressing srg-36) .

- Pitfalls : Address false positives from receptor promiscuity by testing analogs and using competitive binding assays .

Data Presentation and Reproducibility Guidelines

- Metabolomic Data : Report retention times, mass-to-charge ratios (m/z), and fragmentation patterns for this compound in supplementary materials. Include positive/negative controls (e.g., synthetic standards) .

- Genetic Studies : Provide mutant strain details (e.g., allele numbers) and RNAi efficiency metrics in methods sections .

- Ethical Compliance : Disclose any conflicts of interest and adhere to institutional guidelines for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.